(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
The mechanism of action of “2-{4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine” is not known. It’s important to note that the mechanism of action for a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical drug, a catalyst in a chemical reaction, etc .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.
Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Final Assembly: The final product is obtained by coupling the benzothiophene and piperazine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and robust purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the pyrimidinyl group or the piperazine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiophene cores are often studied for their catalytic properties.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the piperazine ring.
Receptor Binding: May interact with various biological receptors, making it a candidate for drug development.
Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Drug Development: Structural analogs are often explored for their pharmacokinetic properties.
Industry
Chemical Industry: Used as intermediates in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential starting material for the synthesis of new drugs.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene.
Piperazine Derivatives: Compounds like 1-(2-pyrimidinyl)piperazine.
Uniqueness
Structural Complexity: The combination of benzothiophene and piperazine moieties makes it unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties.
This outline provides a comprehensive overview of the compound and its potential applications
Properties
IUPAC Name |
(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-3-4-15-14(11-13)12-16(24-15)17(23)21-7-9-22(10-8-21)18-19-5-2-6-20-18/h2,5-6,12-13H,3-4,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQPEHVSTYAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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